REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#N.CC(C[AlH]CC(C)C)C.C1C[O:23]CC1>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=[O:23]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C(=CC=C1)C
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Name
|
|
Quantity
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7 mL
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Type
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reactant
|
Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the reaction mixture was brought to room temperature and further stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with 5% sulfuric acid at 0° C.
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
|
washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
Concentration
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |